Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate
Description
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound featuring a fused triazole-pyridine core. The structure includes an ethyl group at position 3 of the triazole ring and an ethoxycarbonyl (ester) group at position 5 of the pyridine moiety.
Properties
IUPAC Name |
ethyl 3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-9-12-13-10-7-5-6-8(14(9)10)11(15)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLPXVXYFUUENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C(=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101154263 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255147-46-6 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255147-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyridine-5-carboxylic acid, 3-ethyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101154263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C₁₁H₁₃N₃O₂
- Molecular Weight : 219.25 g/mol
- CAS Number : 1255147-46-6
- IUPAC Name : this compound
Research has indicated that compounds related to triazolo[4,3-a]pyridines exhibit various mechanisms of action. Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine derivatives have been studied for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological disorders . These interactions suggest potential applications in treating conditions such as anxiety and depression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo derivatives. For instance, structure–activity relationship (SAR) studies have shown that certain derivatives exhibit significant inhibitory activity against Polo-like kinase 1 (Plk1), a target in cancer therapy. Compounds with similar structures to this compound have demonstrated the ability to induce mitotic arrest and antiproliferative effects in cancer cell lines .
Table 1: Anticancer Activity of Triazolo Derivatives
| Compound | Target | IC50 (µM) | Cellular Efficacy |
|---|---|---|---|
| Compound A | Plk1 | 4.4 | High |
| Compound B | Plk1 | 5.0 | Moderate |
| This compound | Plk1 | TBD | TBD |
Antiviral Activity
In addition to anticancer properties, some derivatives of triazolo compounds have shown antiviral activity. For example, related compounds have exhibited effective inhibition against influenza viruses with IC50 values in the low micromolar range . While specific data on this compound is limited, the structural similarities suggest potential antiviral properties warranting further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of triazolo derivatives:
- Anticancer Efficacy : A study demonstrated that certain triazolo derivatives could effectively inhibit cancer cell proliferation through targeted inhibition of kinases involved in cell cycle regulation .
- Neurological Effects : Research on related compounds suggests modulation of mGluRs may offer therapeutic benefits for neurological conditions .
- Antiviral Potential : Investigations into antiviral activities have revealed promising results against various viral strains .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has been investigated for its potential as a therapeutic agent in treating neurological disorders. Research indicates that derivatives of triazolo-pyridine compounds exhibit positive allosteric modulation of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as anxiety and depression .
2. Anticancer Activity
The compound has shown promise in preliminary studies as an anticancer agent. It has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential utility in cancer chemotherapy . The mechanism involves the inhibition of tumor cell proliferation through apoptosis induction.
Agricultural Applications
1. Pesticide Development
Research into the use of triazolo derivatives has led to the development of novel pesticides. These compounds can potentially serve as effective agents against a variety of agricultural pests due to their ability to interfere with insect neurotransmitter systems .
2. Plant Growth Regulation
Studies suggest that ethyl triazolo derivatives may also act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors . This application could lead to improved crop yields and sustainability in agriculture.
Material Science Applications
1. Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials such as polymers and nanocomposites. Its unique chemical structure allows for modifications that can enhance material properties like thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Position and Functionality: The ester group at position 5 (target compound) vs. Hybrid heterocycles (e.g., thiadiazole-triazole in ) exhibit higher topological polar surface area (PSA = 115 Ų), suggesting reduced membrane permeability compared to the target compound (~50 Ų estimated) .
Lipophilicity: The 3-ethyl-5-methyl analog () has a LogP of 1.60, indicating moderate lipophilicity. The target compound’s ester group may slightly increase polarity, lowering LogP (~1.5) compared to non-ester derivatives .
Synthetic Accessibility :
- The discontinued status of the target compound () and ’s derivative suggests synthetic challenges, such as low yields or instability during esterification or cyclization steps.
Preparation Methods
Classical Cyclization Approach Using Hydrazinecarboxylate and Cyanopyridine Derivatives
One of the primary synthetic routes to ethyl 3-ethyltriazolo[4,3-a]pyridine-5-carboxylate involves the cyclization of hydrazinecarboxylate derivatives with 2-cyanopyridine or substituted cyanopyridines. This method typically proceeds via the following steps:
- Starting Materials: Ethyl hydrazinecarboxylate and 2-cyanopyridine or its derivatives.
- Reaction Conditions: The mixture is heated in a suitable solvent such as ethanol or dimethylformamide (DMF) under reflux.
- Mechanism: The hydrazinecarboxylate nucleophilically attacks the nitrile group of 2-cyanopyridine, leading to cyclization and formation of the fused triazolopyridine ring system.
- Outcome: Formation of the ethyl ester substituted triazolopyridine with good yields.
This approach is well-documented for its reliability and scalability, making it suitable for both laboratory synthesis and industrial production. The reaction benefits from mild conditions and relatively straightforward purification steps.
Microwave-Mediated Catalyst-Free Tandem Reaction
Recent advances have introduced an eco-friendly and efficient method employing microwave irradiation to synthesize triazolopyridine derivatives, including ethyl 3-ethyltriazolo[4,3-a]pyridine-5-carboxylate analogs. This method is characterized by:
- Catalyst-Free and Additive-Free Conditions: The reaction proceeds without the need for metal catalysts or additional reagents, reducing environmental impact.
- Microwave Irradiation: Utilization of microwave energy accelerates the reaction, significantly shortening reaction times from hours to minutes.
- Reaction Pathway: The process involves a tandem reaction starting from enaminonitriles and benzohydrazides. The key steps include:
- Transamidation to form an intermediate.
- Intramolecular nucleophilic addition to the nitrile group.
- Subsequent condensation and cyclization forming the fused triazolopyridine ring.
- Yields and Scope: This method provides good to excellent yields and tolerates a broad range of functional groups, demonstrating versatility.
- Scalability: The method has been successfully scaled up, indicating potential for industrial application.
A plausible mechanism involves initial transamidation, nucleophilic attack on the nitrile, condensation with a carbonyl group, and final dehydration to form the triazolopyridine core.
Patent-Described Coupling and Cyclization Strategies
Patents disclose methods for preparing substitutedtriazolo[4,3-a]pyridines using coupling reagents and specific hydrazide intermediates. Key features include:
- Use of Coupling Reagents: To facilitate the formation of hydrazide intermediates that undergo cyclization.
- Selective Formation of Substituted Triazolopyridines: Conditions optimized to yield specific regioisomers, including ethyl-substituted derivatives.
- Reaction Conditions: Controlled temperature and solvent systems to promote efficient cyclization and high purity products.
- Application: These methods are often applied in pharmaceutical intermediate synthesis, highlighting their industrial relevance.
Industrial Production Considerations
Industrial synthesis of ethyl 3-ethyltriazolo[4,3-a]pyridine-5-carboxylate typically adapts laboratory methods with modifications to improve yield, purity, and sustainability:
- Continuous Flow Reactors: Employed to enhance reaction control, heat transfer, and scalability.
- Green Chemistry Principles: Incorporation of solvent recycling, energy-efficient heating (e.g., microwave), and minimal waste generation.
- Optimization of Reaction Parameters: Temperature, solvent choice, and reactant ratios are finely tuned to maximize output.
- Purification: Techniques such as crystallization and chromatography are optimized for industrial throughput.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Features | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Classical Cyclization (Hydrazinecarboxylate + Cyanopyridine) | Conventional, well-established | Heating in ethanol or DMF, reflux | Reliable, scalable, simple setup | Longer reaction times |
| Microwave-Mediated Catalyst-Free Tandem Reaction | Eco-friendly, rapid, catalyst-free | Microwave irradiation, no catalyst | Short reaction time, high yields | Requires microwave equipment |
| Patent Coupling and Cyclization Strategy | Use of coupling reagents, selective | Controlled temperature, solvents | High purity, regioselective synthesis | More complex reagents |
| Industrial Continuous Flow Adaptation | Scalable, green chemistry integration | Continuous flow reactors | Efficient, sustainable production | Requires specialized equipment |
Summary of Research Findings
- The classical cyclization method remains a cornerstone for synthesizing ethyl-substituted triazolopyridines due to its simplicity and robustness.
- Microwave-assisted synthesis offers a modern, green alternative with significant time savings and environmental benefits.
- Patent literature provides insights into advanced synthetic routes utilizing coupling reagents for targeted functionalization.
- Industrial methods focus on scalability and sustainability, often combining the above approaches with continuous flow technology and green chemistry principles.
This detailed analysis synthesizes current knowledge on the preparation of ethyl 3-ethyltriazolo[4,3-a]pyridine-5-carboxylate, providing a professional and authoritative resource for researchers and industrial chemists alike.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-ethyl[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a two-step process:
Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines under reflux in ethanol to form a hydrazone intermediate.
Cyclization : The intermediate undergoes oxidative cyclization using PhI(OAc)₂ in dichloromethane at 0°C to room temperature to yield the triazolopyridine core .
- Optimization : Key parameters include pH control during condensation (maintained at 6–7) and stoichiometric use of PhI(OAc)₂ (1.2 equiv) to minimize byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.
Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons in the triazole ring appear as doublets at δ 7.8–8.2 ppm, while the ethyl ester group shows a quartet at δ 4.3 ppm (J = 7.1 Hz) and triplet at δ 1.3 ppm .
- HRMS : The molecular ion [M+H]⁺ at m/z 261.1234 (calculated 261.1237) confirms the molecular formula C₁₂H₁₃N₃O₂ .
Q. What are the solubility challenges of this compound in biological assays, and how can they be addressed?
- Challenges : Limited aqueous solubility (logP = 2.8) due to the hydrophobic ethyl and triazole groups.
- Solutions : Use co-solvents like DMSO (≤1% v/v) or formulate with cyclodextrins (e.g., HP-β-CD) to enhance solubility without destabilizing the compound .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s binding affinity to enzyme targets?
- SAR Insights :
- Ethyl group replacement : Substituting the ethyl moiety with a trifluoromethyl group increases electron-withdrawing effects, enhancing binding to cytochrome P450 enzymes (Ki reduced from 12 µM to 3.5 µM) .
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid improves water solubility but reduces membrane permeability (Papp drops from 8.2 × 10⁻⁶ cm/s to 2.1 × 10⁻⁶ cm/s) .
- Experimental Design : Use molecular docking (AutoDock Vina) to predict binding poses and validate with isothermal titration calorimetry (ITC) to measure ΔG and ΔH .
Q. What analytical contradictions arise in interpreting mass spectrometry data for degradation products?
- Contradictions : Degradation via ester hydrolysis produces a carboxylic acid derivative, but ESI-MS may show pseudomolecular ions ([M+Na]⁺) that obscure the actual mass.
- Resolution : Combine LC-MS/MS with collision-induced dissociation (CID) to fragment ions and confirm degradation pathways. For example, a fragment at m/z 189.0567 corresponds to the triazolopyridine core .
Q. How can in vitro toxicity profiles be systematically evaluated for this compound?
- Assay Design :
Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ = 45 µM).
Genotoxicity : Comet assay to detect DNA strand breaks at 10–100 µM.
hERG inhibition : Patch-clamp electrophysiology (IC₅₀ = 12 µM) to assess cardiac risk .
- Controls : Use doxorubicin (positive control for cytotoxicity) and E-4031 (hERG inhibitor control).
Q. What strategies improve the reproducibility of catalytic cyclization steps during scale-up?
- Critical Factors :
- Catalyst purity : Use freshly distilled PhI(OAc)₂ to avoid iodide contamination, which deactivates the catalyst.
- Temperature gradient : Maintain a slow ramp from 0°C to 25°C over 2 hours to prevent exothermic side reactions.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
